GCGR Antagonist Potency vs. Related Pyrazoles
In a direct comparison of binding affinity, 4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine (BDBM50120341) demonstrates an IC50 of 2.60 nM against the human glucagon receptor (GCGR) in a displacement assay using [125I]glucagon on CHO cell membranes [1]. In contrast, a related series of 4-methyl substituted pyrazole derivatives evaluated as GCGR antagonists exhibited significantly higher IC50 values ranging from 90 nM to 460 nM in cell-based assays [2]. This 35- to 177-fold difference in potency highlights the critical contribution of the specific N1-pentan-2-yl and 3-amine substitution pattern to target engagement.
| Evidence Dimension | Glucagon Receptor (GCGR) Binding Affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.60 nM |
| Comparator Or Baseline | 4-Methyl substituted pyrazole derivatives (e.g., compounds 9q, 9r, 19d, 19e): IC50 range = 90–460 nM |
| Quantified Difference | Target compound is 35- to 177-fold more potent than comparator series |
| Conditions | Target: [125I]glucagon displacement on human GCGR expressed in CHO cell membranes. Comparators: cell-based cAMP accumulation assays on CHO cells expressing human GCGR. |
Why This Matters
For procurement decisions in GCGR antagonist research, the >35-fold potency advantage justifies prioritizing this specific compound for lead identification and SAR exploration over less potent in-class analogs.
- [1] BindingDB. BDBM50120341 (CHEMBL3616688). Affinity Data: IC50 2.60 nM for human Glucagon receptor. View Source
- [2] Shu, M., et al. A novel series of 4-methyl substituted pyrazole derivatives as potent glucagon receptor antagonists: Design, synthesis and evaluation of biological activities. Bioorganic & Medicinal Chemistry. 2018; 26(8): 1895-1904. View Source
